molecular formula C20H34O5 B160329 15(R)-Prostaglandin F2alpha CAS No. 37658-84-7

15(R)-Prostaglandin F2alpha

Cat. No. B160329
CAS RN: 37658-84-7
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-CKXCCYAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15®-Prostaglandin F2alpha is a member of a large family of prostaglandin-like eicosanoids formed by the free radical peroxidation of arachidonic acid in membrane phospholipids . It is the C-15 epimer of 8-iso PGF 2α . The molecular weight is 354.48 and the molecular formula is C20H34O5 .


Synthesis Analysis

The synthesis of 15®-Prostaglandin F2alpha involves several factors. Inflammatory cytokines increase AKR1B1 mRNA expression and protein levels, but fail to increase expression levels of AKR1C3 in cultured preadipocytes . The effect of the AKR1B1 inhibitor ponalrestat on PGF2alpha synthesis was investigated and it was found that ponalrestat blunted PGF2alpha synthesis by preadipocytes in basal and stimulated conditions .


Molecular Structure Analysis

The 15®-Prostaglandin F2alpha molecule contains a total of 59 atoms. There are 34 Hydrogen atoms, 20 Carbon atoms, and 5 Oxygen atoms . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 15®-Prostaglandin F2alpha have been created .


Chemical Reactions Analysis

15®-15-methyl Prostaglandin F2alpha is a metabolically stable analog of PGF2alpha. Acid-catalyzed epimerization of 15®-15-methyl PGF2alpha converts it into the active 15(S)-isomer .


Physical And Chemical Properties Analysis

The molecular formula of 15®-Prostaglandin F2alpha is C20H34O5 . The molecular weight is 354.48 . The solubility of 15®-15-methyl Prostaglandin F2alpha is >6.5 mg/ml in 10 mM Na2CO3, >100 mg/ml in DMF, DMSO, and Ethanol, and >10 mg/ml in PBS pH 7.2 .

Scientific Research Applications

Metabolism in Kidney and Other Organs

  • Prostaglandin F2alpha, including 15(R)-Prostaglandin F2alpha, is metabolized in the kidney to F-series metabolites and to E-series compounds by enzymes such as 9-hydroxydehydrogenase. This process has been observed in both rat and rabbit kidneys, indicating a role in renal homeostasis (Moore & Hoult, 1978).

Role in Reproduction and Menstruation

  • 15(R)-Prostaglandin F2alpha has been linked to reproductive behaviors in amphibians, specifically acting as a sex pheromone in Korean salamanders (Eom, Jung, & Park, 2009). Additionally, its concentrations are higher in women with dysmenorrhea, indicating a role in menstrual pain and regulation (Lundström & Gréen, 1978).

Prostaglandin Metabolism Studies

  • Various studies have focused on understanding the metabolism of 15(R)-Prostaglandin F2alpha. For example, research has examined its metabolism in human gastric fundus mucosa, revealing that it can rapidly metabolize to its 15-keto and 13,14-dihydro-15-keto derivatives (Peskar & Peskar, 1976).

Influence on Cell Proliferation

  • It has been demonstrated that prostaglandin F2alpha, including 15(R)-Prostaglandin F2alpha, can initiate DNA synthesis and cell proliferation in mouse fibroblasts, indicating a potential role in cellular growth and regeneration processes (de Asúa, Clingan, & Rudland, 1975).

Placental Metabolism

  • The metabolism of prostaglandin F2alpha, including 15(R)-Prostaglandin F2alpha, in early human placenta has been studied, revealing that the placenta plays a significant role in inactivating endogenous PGF2alpha, thus impacting uterotonic influences of prostaglandins (Falkay & Sas, 1977).

Safety And Hazards

The safety data sheet for 15®-Prostaglandin F2alpha indicates that it is for research and development use only, or directly under the supervision of a technically qualified individual .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-CKXCCYAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347941
Record name (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

CAS RN

37658-84-7
Record name 15-Epiprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037658847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-EPIPROSTAGLANDIN F2.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB83QL2WR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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